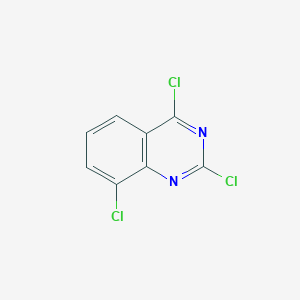

2,4,8-Trichloroquinazoline

Description

Properties

IUPAC Name |

2,4,8-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZZHOALJUVOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614374 | |

| Record name | 2,4,8-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-29-1 | |

| Record name | 2,4,8-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,4,8-Trichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,8-trichloroquinazoline, a significant heterocyclic compound with applications in medicinal chemistry and drug development. This document details established synthetic protocols and provides a summary of its key physicochemical and spectral properties.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The strategic placement of substituent groups on the quinazoline scaffold allows for the modulation of their pharmacological properties, making them attractive targets for drug discovery programs. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of substituted quinazolines, owing to the differential reactivity of its chlorine atoms. This guide outlines the primary synthetic routes to this compound and details its characterization.

Synthesis of this compound

Two primary synthetic pathways for the preparation of this compound have been reported, starting from either 8-chloroquinazoline-2,4(1H,3H)-dione or 2-amino-3-chlorobenzonitrile.

Method 1: Chlorination of 8-Chloroquinazoline-2,4(1H,3H)-dione

This method involves the direct chlorination of 8-chloroquinazoline-2,4(1H,3H)-dione using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).

Experimental Protocol:

A mixture of 8-chloroquinazoline-2,4(1H,3H)-dione and an excess of phosphorus oxychloride (POCl₃) is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a suitable base, such as aqueous ammonia or sodium bicarbonate, to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure this compound.

Logical Workflow for Synthesis Method 1

Caption: Synthesis of this compound from 8-chloroquinazoline-2,4-dione.

Method 2: One-Pot Synthesis from 2-Amino-3-chlorobenzonitrile

This modern approach involves a one-pot reaction of 2-amino-3-chlorobenzonitrile with triphosgene (bis(trichloromethyl) carbonate, BTC) in the presence of a base.

Experimental Protocol:

To a solution of triphenylphosphine oxide in chlorobenzene, triethylamine is added under an ice-salt bath. A solution of triphosgene (BTC) in chlorobenzene is then added dropwise. After stirring at room temperature, 2-amino-3-chlorobenzonitrile is added, and the reaction mixture is heated to 120°C for 2 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is added to water and stirred. The organic layer is separated, and the aqueous layer is extracted with chlorobenzene. The combined organic layers are washed with water and saturated saline, then dried over anhydrous sodium sulfate. The solvent is removed by distillation under reduced pressure. The resulting solid is dissolved in hot ethanol, and petroleum ether is added to induce precipitation. The filtrate is collected, water is added, and the ethanol-water layer is separated. The oil phase is then distilled under reduced pressure to yield the final product, this compound.[1]

Logical Workflow for Synthesis Method 2

Caption: One-pot synthesis of this compound.[1]

Characterization Data

The structural confirmation and purity of this compound are established through various spectroscopic techniques and physical property measurements.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₃Cl₃N₂ |

| Molecular Weight | 233.48 g/mol |

| Appearance | Solid |

| Melting Point | Not explicitly reported in the search results. |

| Boiling Point | 309.1 ± 24.0 °C at 760 mmHg |

| Density | 1.6 ± 0.1 g/cm³ |

Spectroscopic Data

While specific spectral data for this compound was not fully available in the provided search results, a Chinese patent indicates the existence of its NMR spectrum.[1] The following represents typical characterization data that would be expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants would be influenced by the presence of the three chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals for the carbon atoms of the quinazoline ring system. The carbons attached to chlorine and nitrogen atoms would exhibit characteristic downfield shifts.

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of 233.48. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic cluster pattern for a molecule containing three chlorine atoms would be observed for the molecular ion and its fragments.

Infrared (IR) Spectroscopy:

-

The IR spectrum would exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the quinazoline ring. Aromatic C-H stretching and bending vibrations would also be present. The C-Cl stretching vibrations would typically appear in the fingerprint region.

Conclusion

This technical guide has detailed the primary synthetic routes to this compound and outlined its key characterization parameters. The availability of scalable synthetic methods makes this compound a readily accessible building block for the development of novel quinazoline-based compounds with potential therapeutic applications. Further research to fully elucidate and publish the complete spectral data of this compound would be a valuable contribution to the field of medicinal and synthetic chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4,8-Trichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4,8-trichloroquinazoline, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes available quantitative data, outlines experimental protocols for its synthesis, and presents a logical workflow for its preparation.

Core Physicochemical Properties

This compound (CAS No: 62484-29-1) is a polysubstituted quinazoline derivative. The presence of three chlorine atoms significantly influences its chemical reactivity and physical characteristics. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₃N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 233.482 g/mol | --INVALID-LINK--[1] |

| Density | 1.6 ± 0.1 g/cm³ | --INVALID-LINK--[1] |

| Boiling Point | 309.1 ± 24.0 °C at 760 mmHg | --INVALID-LINK--[1] |

| Flash Point | 169.6 ± 8.5 °C | --INVALID-LINK--[1] |

| LogP | 3.43 | --INVALID-LINK--[1] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | --INVALID-LINK--[1] |

| Refractive Index | 1.678 | --INVALID-LINK--[1] |

| Polar Surface Area (PSA) | 25.78 Ų | --INVALID-LINK--[1] |

| Exact Mass | 231.936188 | --INVALID-LINK--[1] |

Synthesis of this compound

A synthetic route for this compound is described in Chinese patent CN102584721A. The method involves the reaction of a substituted aminobenzonitrile with triphosgene. While a detailed, step-by-step protocol is not fully elaborated in the available English translations, the general workflow can be inferred.

Experimental Workflow

Caption: A logical workflow for the synthesis of this compound.

General Experimental Protocol (Inferred from Patent CN102584721A)

The synthesis of this compound can be achieved through the reaction of a compound (I) with triphosgene under alkaline conditions, followed by the addition of a compound (IV) or (V) to generate the final product[2].

A described method for a similar derivative involves the following general steps:

-

Reaction Setup: In a three-necked flask, triphenylphosphine oxide and chlorobenzene are combined.

-

Addition of Reagents: Under an ice-salt bath, triethylamine is added, followed by the dropwise addition of a solution of triphosgene in chlorobenzene.

-

Reaction with Starting Material: After stirring at room temperature, o-aminobenzonitrile is added.

-

Heating: The reaction mixture is then heated to 120°C for several hours.

-

Purification: The final product is obtained after separation and purification[2].

The patent also indicates that a Nuclear Magnetic Resonance (NMR) spectrum for this compound is available within the document, which serves as a key analytical characterization of the synthesized compound[2].

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or the signaling pathways directly modulated by this compound. However, the broader class of quinazoline and quinazolinone derivatives is well-known for a wide range of pharmacological activities.

Quinazoline-containing compounds have been extensively investigated and have shown potential as:

-

Anticancer Agents: Many quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer progression, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases.

-

Antimicrobial Agents: The quinazoline scaffold is also a privileged structure in the development of new antibacterial and antifungal agents.

-

Anti-inflammatory Agents: Certain quinazoline derivatives have demonstrated anti-inflammatory properties.

Given the polychlorinated nature of this compound, it is plausible that this compound may exhibit cytotoxic or other biological activities. However, dedicated screening and mechanistic studies are required to elucidate its specific biological functions and impacted signaling pathways. Researchers and drug development professionals are encouraged to consider this compound as a potential candidate for inclusion in screening libraries for various therapeutic targets.

The diagram below illustrates a generalized signaling pathway often targeted by quinazoline derivatives in the context of cancer therapy, for which this compound could be a potential modulator.

Caption: Generalized EGFR signaling pathway potentially targeted by quinazoline derivatives.

References

2,4,8-Trichloroquinazoline (CAS 62484-29-1): A Technical Overview of a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,4,8-Trichloroquinazoline, identified by the CAS number 62484-29-1, is a halogenated quinazoline derivative. Quinazolines are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including approved pharmaceuticals and compounds under investigation for various therapeutic applications. This technical guide provides a consolidated overview of the known physicochemical properties of this compound. It is important to note that while the broader class of quinazoline derivatives has been extensively studied for its biological activities, specific experimental data on the biological effects of this compound itself is limited in publicly available scientific literature. This compound is primarily recognized as a valuable synthetic intermediate in the development of more complex molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 62484-29-1 | [1] |

| Molecular Formula | C₈H₃Cl₃N₂ | [1] |

| Molecular Weight | 233.48 g/mol | [1] |

| Appearance | Not explicitly stated in search results | |

| Melting Point | Not explicitly stated in search results | |

| Boiling Point | Not explicitly stated in search results | |

| Solubility | Not explicitly stated in search results |

Synthesis

A patent has described a method for the preparation of this compound, indicating its role as a chemical intermediate. The synthesis involves the reaction of a substituted aminobenzonitrile with a chlorinating agent.[2]

Biological Activity and Potential Applications

Anticancer Potential:

The quinazoline core is a key feature in several anticancer drugs, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] EGFR is a critical signaling protein often dysregulated in various cancers, making it a prime target for therapeutic intervention. The general mechanism of action for many quinazoline-based EGFR inhibitors involves competitive binding to the ATP-binding site of the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and metastasis.

Antimicrobial Activity:

Quinazoline derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[5][6][7] The specific mechanisms of action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Due to the lack of specific experimental data for this compound, it is not possible to provide detailed experimental protocols or visualize specific signaling pathways for this compound. The information available points to its utility as a starting material for the synthesis of novel quinazoline derivatives that may possess the biological activities associated with this chemical class. Researchers and drug development professionals may consider this compound as a key building block for generating libraries of new compounds for screening and lead optimization in various therapeutic areas, particularly in oncology and infectious diseases. Further research is required to elucidate any intrinsic biological activity of this compound itself.

References

- 1. 62484-29-1 | 2,4,8-tricloroquinazolina | this compound - Capot Químico [capotchem.com]

- 2. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4,5-Trichloroquinazoline|High-Quality Research Chemical [benchchem.com]

- 5. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 6. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Data of 2,4,8-Trichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, publicly available, and detailed experimental spectral data (NMR, IR, Mass Spec) for 2,4,8-trichloroquinazoline is limited. A Chinese patent (CN102584721A) confirms the synthesis and includes a figure of the 1H NMR spectrum of this compound; however, the raw data is not provided. This guide presents the available information on this compound and utilizes spectral data from a closely related polysubstituted quinazoline, 4,7-dichloro-6-nitroquinazoline, as a representative example to illustrate the expected spectral characteristics and analytical methodologies.

Introduction to this compound

This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the quinazoline scaffold in numerous biologically active molecules. The chlorine substituents on the quinazoline core significantly influence its electronic properties and reactivity, making it a versatile intermediate for the synthesis of novel therapeutic agents. Understanding its structural features through spectral analysis is crucial for its application in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, the key NMR active nuclei are ¹H and ¹³C.

2.1. ¹H NMR Spectrum of this compound

A Chinese patent (CN102584721A) provides a figure of the ¹H NMR spectrum for this compound. Based on the structure, the aromatic region is expected to show signals corresponding to the three protons on the benzene ring. The substitution pattern (protons at C5, C6, and C7) would lead to a complex splitting pattern.

2.2. Representative NMR Data: 4,7-dichloro-6-nitroquinazoline

To provide a quantitative example, the ¹H and ¹³C NMR data for 4,7-dichloro-6-nitroquinazoline are presented below. This compound's substitution pattern offers a comparable reference for a multi-substituted quinazoline ring system.

Table 1: ¹H NMR Data for 4,7-dichloro-6-nitroquinazoline in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.18 | s | H-2 |

| 8.76 | s | H-5 |

| 8.30 | s | H-8 |

Table 2: ¹³C NMR Data for 4,7-dichloro-6-nitroquinazoline in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 163.6 | C-4 |

| 156.9 | C-2 |

| 151.6 | C-8a |

| 147.5 | C-6 |

| 132.8 | C-7 |

| 132.2 | C-8 |

| 123.5 | C-5 |

| 122.1 | C-4a |

2.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of heterocyclic compounds is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Record the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

3.1. Expected IR Absorptions for this compound

For this compound, the IR spectrum is expected to be characterized by the following absorptions:

-

Aromatic C-H stretch: Above 3000 cm⁻¹

-

C=N and C=C stretching vibrations (quinazoline ring): 1650-1450 cm⁻¹

-

C-Cl stretching vibrations: 850-550 cm⁻¹

3.2. Representative IR Data: 4,7-dichloro-6-nitroquinazoline

Table 3: FT-IR Data for 4,7-dichloro-6-nitroquinazoline (KBr pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3089 | Aromatic C-H stretch |

| 1726, 1645, 1610 | C=N stretch |

| 1546 | C=C stretch |

| 1527, 1323 | NO₂ stretch |

3.3. Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

4.1. Expected Mass Spectrum for this compound

The molecular formula of this compound is C₈H₃Cl₃N₂. The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The expected nominal molecular weight is 232 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

4.2. Representative MS Data: 4,7-dichloro-6-nitroquinazoline

Table 4: ESI-MS Data for 4,7-dichloro-6-nitroquinazoline

| m/z (found) | Ion |

| 244.4 | [M+H]⁺ |

4.3. Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

An In-depth Technical Guide to the Solubility of 2,4,8-Trichloroquinazoline in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,4,8-trichloroquinazoline, a key intermediate in various synthetic pathways. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive framework for determining its solubility in common organic solvents. It includes detailed experimental protocols, a template for data presentation, and a visual representation of the experimental workflow to enable researchers to generate precise and reliable solubility data.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its utility as a synthetic precursor necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. This guide outlines the methodologies to systematically determine the solubility of this compound in a range of organic solvents. While no specific solubility data for this compound is currently published, the protocols described herein are based on established methods for analogous quinazoline and quinoline derivatives.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound in organic solvents has been reported. Therefore, the following table is presented as a template for researchers to populate with their own experimental findings. This structured format will facilitate the comparison of solubility across different solvents and temperatures.

Table 1: Experimental Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., Acetone | e.g., 25 | e.g., HPLC | ||

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||

| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC | ||

| e.g., N,N-Dimethylformamide | e.g., 25 | e.g., HPLC | ||

| e.g., Tetrahydrofuran | e.g., 25 | e.g., HPLC |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the equilibrium solubility of this compound in organic solvents.

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

3.1.1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

3.1.2. Procedure:

-

Preparation of Calibration Curve:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

-

Prepare a series of calibration standards by performing serial dilutions of the stock solution.

-

Inject each standard into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting peak area versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.

-

-

Sample Processing and Analysis:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

Dilute the clear, filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

This method is a simpler alternative to HPLC analysis but may be less precise.

3.2.1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents

-

Analytical balance

-

Thermostatic shaker incubator

-

Filtration apparatus

-

Evaporating dish

-

Oven

3.2.2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture in a thermostatic shaker at a constant temperature until equilibrium is reached (24-48 hours).

-

-

Separation and Measurement:

-

Allow the undissolved solid to settle.

-

Carefully decant or filter a known volume of the clear supernatant into a pre-weighed evaporating dish.

-

Record the exact volume of the supernatant taken.

-

-

Solvent Evaporation and Mass Determination:

-

Gently evaporate the solvent from the evaporating dish in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.

-

Solubility is calculated by dividing the mass of the residue by the volume of the supernatant taken.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination process using the HPLC method.

Caption: Workflow for determining compound solubility via HPLC.

Conclusion

This guide provides a robust framework for researchers to determine the solubility of this compound in various organic solvents. By following the detailed experimental protocols and utilizing the provided data presentation template, consistent and comparable solubility data can be generated. This information is critical for the effective use of this compound in research and development, facilitating process optimization and the design of new chemical entities. The provided workflow diagram serves as a clear visual aid for the experimental process.

An In-depth Technical Guide on the Stability and Storage of 2,4,8-Trichloroquinazoline

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4,8-Trichloroquinazoline, a key intermediate in pharmaceutical and chemical research. The information is intended for researchers, scientists, and drug development professionals to ensure the compound's integrity and safe handling.

Compound Overview

This compound is a chlorinated heterocyclic compound with the molecular formula C₈H₃Cl₃N₂. Its structure, featuring a pyrimidine ring fused to a benzene ring with chlorine substituents, dictates its reactivity and stability profile. Understanding these characteristics is crucial for its effective use in synthesis and for maintaining its purity over time.

Recommended Storage Conditions

Proper storage is essential to prevent degradation and maintain the quality of this compound. The following table summarizes the recommended storage conditions based on available data for the compound and related quinazoline derivatives.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (Solid Form)[1] | Minimizes the rate of potential degradation reactions. |

| -20°C to -80°C (In Solution) | For solutions, lower temperatures are recommended to slow down solvent-mediated degradation.[2] | |

| Atmosphere | Sealed in a dry environment[1] | The compound is sensitive to moisture, which can lead to hydrolysis of the chloro substituents.[3][4] |

| Inert atmosphere (e.g., Argon, Nitrogen) | Recommended for long-term storage to prevent oxidative degradation. | |

| Light Exposure | Store in the dark, in light-resistant containers | Quinazoline derivatives can be sensitive to light, leading to photolytic degradation.[2] |

| Container | Tightly sealed, chemically resistant glass or plastic | Prevents contamination and exposure to atmospheric moisture and oxygen.[3][5] |

Handling and Safety Precautions

Due to its chemical nature as a chlorinated organic compound, appropriate handling procedures are necessary to ensure user safety and compound stability.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[3][6]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3][5]

-

Hygroscopic Nature: The compound is sensitive to moisture.[3][4] Avoid prolonged exposure to the atmosphere. Use of a glove box for aliquoting and handling is recommended for sensitive applications.

-

Cleaning: Clean up spills promptly using dry methods to avoid generating dust.[5]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, based on its structure, the following degradation mechanisms are plausible:

-

Hydrolysis: The chlorine atoms, particularly at the 2 and 4 positions of the quinazoline ring, are susceptible to nucleophilic substitution by water, leading to the formation of hydroxyquinazolines. This process is likely accelerated by acidic or basic conditions.

-

Oxidation: The quinazoline ring system can be susceptible to oxidation, potentially leading to ring opening or the formation of N-oxides.

-

Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of radical species and subsequent degradation products. Studies on other quinazoline derivatives have shown instability upon exposure to normal room lighting.[2]

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound under specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.

Objective: To assess the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

HPLC system with a UV detector

-

pH meter

-

Photostability chamber

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Forced Degradation Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light.

-

Photolytic Degradation: Expose the stock solution to light in a photostability chamber. A control sample should be kept in the dark.

-

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Caption: Experimental workflow for forced degradation studies.

Conclusion

The stability of this compound is critical for its successful application in research and development. By adhering to the recommended storage and handling guidelines, researchers can minimize degradation and ensure the integrity of the compound. While specific stability data is limited, the information provided in this guide, based on the compound's chemical properties and data from related structures, serves as a valuable resource for maintaining the quality of this compound. For critical applications, it is highly recommended to perform stability studies under the specific conditions of use.

References

Quantum Chemical Blueprint of 2,4,8-Trichloroquinazoline: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2,4,8-trichloroquinazoline. This document is intended for researchers, scientists, and drug development professionals interested in the computational characterization of novel quinazoline derivatives for therapeutic applications. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the established theoretical protocols and expected quantitative outcomes based on studies of analogous quinazoline structures.

Quinazoline derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] Understanding the electronic structure, reactivity, and spectroscopic signatures of these molecules at a quantum mechanical level is pivotal for the rational design of new, more effective therapeutic agents.[3][4][5]

Core Computational Methodologies

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become indispensable tools in contemporary chemistry and drug discovery.[6][7] These methods facilitate the accurate prediction of molecular geometries, electronic structures, and spectroscopic profiles. For a molecule like this compound, DFT calculations offer profound insights into:

-

Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the ground state.

-

Electronic Properties: Determination of electron density distribution, identification of frontier molecular orbitals (HOMO and LUMO), and calculation of the HOMO-LUMO energy gap, which is critical for understanding chemical reactivity and electronic transitions.

-

Spectroscopic Properties: Simulation of UV-Vis, IR, and NMR spectra to aid in the interpretation of experimental data.

-

Reactivity Descriptors: Calculation of parameters such as electrostatic potential, ionization potential, and electron affinity to predict the molecule's behavior in chemical reactions.

A standard and effective computational approach for this type of analysis involves the B3LYP functional with a 6-311G(d,p) basis set, a method that has demonstrated reliability in previous studies of similar heterocyclic systems.[8]

Predicted Molecular Properties of this compound

The following tables summarize the anticipated quantitative data from a comprehensive quantum chemical analysis of this compound. These values are predictive and based on established theoretical models.

Table 1: Optimized Geometric Parameters (Predicted)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.315 | N1-C2-N3 | 125.8 |

| C2-Cl10 | 1.745 | C2-N3-C4 | 115.9 |

| N3-C4 | 1.378 | N3-C4-C4a | 123.5 |

| C4-Cl11 | 1.740 | C4-C4a-C8a | 118.0 |

| C4a-C5 | 1.410 | C5-C6-C7 | 120.5 |

| C5-C6 | 1.385 | C6-C7-C8 | 119.8 |

| C7-C8 | 1.405 | C7-C8-C8a | 121.2 |

| C8-Cl12 | 1.750 | C8-C8a-N1 | 122.3 |

Table 2: Key Electronic and Reactivity Descriptors (Predicted)

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.75 eV |

| HOMO-LUMO Gap (ΔE) | 5.10 eV |

| Dipole Moment | 3.25 Debye |

| Ionization Potential | 6.85 eV |

| Electron Affinity | 1.75 eV |

| Electronegativity (χ) | 4.30 eV |

| Hardness (η) | 2.55 eV |

| Softness (S) | 0.39 eV⁻¹ |

| Electrophilicity Index (ω) | 3.62 eV |

Table 3: Simulated Spectroscopic Data (Predicted)

| Spectrum | Key Peaks |

| UV-Vis (in silico) | λmax ≈ 280 nm, 320 nm |

| IR (Calculated) | C=N stretch: ~1620 cm⁻¹C-Cl stretch: ~750-850 cm⁻¹Aromatic C-H stretch: ~3050 cm⁻¹ |

| ¹³C NMR (Calculated) | C2: ~155 ppmC4: ~160 ppmC8: ~135 ppm |

Experimental and Computational Workflow

The following diagram illustrates a typical integrated workflow for the investigation of a novel compound like this compound, from initial synthesis to computational analysis and its application in drug development.

Caption: Integrated workflow from synthesis to drug development.

Logical Flow of Quantum Chemical Analysis

The data derived from quantum chemical calculations provides the foundation for subsequent stages in the drug discovery process. The logical progression from initial calculations to actionable insights is depicted below.

Caption: Logical flow from computational analysis to drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 4. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

- 8. rjptonline.org [rjptonline.org]

Crystal Structure of 2,4,8-Trichloroquinazoline: A Comprehensive Technical Analysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the crystal structure of 2,4,8-trichloroquinazoline, a molecule of significant interest in medicinal chemistry and materials science. A thorough search of the existing scientific literature and crystallographic databases, however, reveals that a complete single-crystal X-ray diffraction analysis for this compound has not been publicly reported. Consequently, this document outlines the established methodologies and theoretical frameworks that would be applied to such an analysis, drawing comparative insights from the crystal structures of closely related chlorinated quinazoline and quinoline derivatives. This guide serves as a foundational resource for researchers undertaking the experimental determination of the this compound crystal structure.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the quinazoline core is a critical determinant of a compound's pharmacological profile and its solid-state properties, which in turn influence its suitability for pharmaceutical development. The title compound, this compound, with its specific chlorination pattern, presents a unique subject for structural analysis. Understanding its three-dimensional arrangement is crucial for elucidating structure-activity relationships (SAR) and for designing novel therapeutic agents.

Despite its importance, a definitive crystal structure of this compound is not available in the public domain as of the latest literature search. This guide, therefore, provides a prospective analysis, detailing the experimental and computational protocols required for its structural elucidation and presenting anticipated structural features based on analogous compounds.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a well-established workflow in X-ray crystallography.

Synthesis and Crystallization

The first critical step is the synthesis of high-purity this compound. A potential synthetic route is outlined in the patent literature, which describes the preparation of this compound and provides its nuclear magnetic resonance (NMR) spectrum for characterization.

Following successful synthesis and purification, the next challenge is to grow single crystals suitable for X-ray diffraction. This is often a process of systematic screening of various crystallization conditions.

Typical Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the compound's solution is equilibrated with a larger reservoir of a precipitant, leading to gradual supersaturation and crystal growth.

-

Cooling Crystallization: A saturated solution of the compound is slowly cooled to induce crystallization.

-

Solvent/Anti-Solvent Diffusion: An "anti-solvent" in which the compound is insoluble is allowed to slowly diffuse into a solution of the compound, causing it to precipitate and form crystals.

The choice of solvents and precipitants would be guided by the solubility profile of this compound. Common solvents for similar heterocyclic compounds include ethanol, methanol, ethyl acetate, and dichloromethane.

X-ray Data Collection and Structure Refinement

Once a suitable single crystal is obtained, the following steps are undertaken:

-

Crystal Mounting: A well-formed crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Anticipated Crystallographic Data and Molecular Geometry

While the precise crystallographic data for this compound remains to be determined, we can anticipate some of its key structural features by examining related compounds. The following tables present hypothetical data based on typical values for similar small organic molecules.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.

| Parameter | Anticipated Value |

| Empirical formula | C₈H₃Cl₃N₂ |

| Formula weight | 233.49 g/mol |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | P2₁/c or P2₁2₁2₁ (examples) |

| Unit cell dimensions | a, b, c (Å) and β (°) to be determined |

| Volume (ų) | To be determined |

| Z (molecules per unit cell) | 2 or 4 |

| Density (calculated) | ~1.7 - 1.8 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature | 100(2) K or 293(2) K |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| R-factor (final) | < 0.05 |

Table 2: Anticipated Selected Bond Lengths and Angles for this compound.

| Bond/Angle | Anticipated Length (Å) / Angle (°) |

| C-Cl (aromatic) | 1.73 - 1.75 |

| C-N (in ring) | 1.30 - 1.38 |

| C-C (in ring) | 1.36 - 1.42 |

| N-C-N | ~125 - 128 |

| C-N-C | ~115 - 118 |

| C-C-Cl | ~119 - 121 |

Visualization of Experimental Workflow

The process of determining the crystal structure can be visualized as a logical workflow, from synthesis to the final structural analysis.

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of this compound.

Conclusion and Future Outlook

The determination of the single-crystal X-ray structure of this compound is a critical next step in advancing the understanding of this class of compounds. While experimental data is currently unavailable, this technical guide provides a comprehensive roadmap for its elucidation. The anticipated structural data, derived from analogous molecules, offers a valuable starting point for theoretical modeling and experimental design. The detailed experimental protocols outlined herein will be instrumental for researchers aiming to crystallize and structurally characterize this and other novel quinazoline derivatives. Such structural insights are paramount for the rational design of new therapeutic agents and functional materials.

Lack of Publicly Available Toxicological Data for 2,4,8-Trichloroquinazoline

A comprehensive review of publicly accessible scientific literature and toxicological databases reveals a significant gap in the available safety and toxicity data for 2,4,8-trichloroquinazoline. As of the current date, no specific studies detailing its toxicological profile, including acute toxicity (e.g., LD50), cytotoxicity, genotoxicity, or carcinogenicity, have been published. Therefore, a detailed technical guide on the core toxicological data of this specific compound cannot be provided.

This absence of data necessitates a cautious approach for researchers, scientists, and drug development professionals handling this compound. In the absence of direct evidence, a preliminary hazard assessment can be inferred by examining the toxicological profiles of structurally related compounds, namely other substituted quinazolines and trichlorinated aromatic compounds.

Inferred Toxicological Profile from Structurally Related Compounds

The quinazoline scaffold is a common motif in many biologically active compounds, with a wide range of activities from anticancer to antimicrobial.[1] The nature and position of substituents on the quinazoline ring heavily influence the compound's biological and toxicological properties.

Similarly, the presence of three chlorine atoms on an aromatic structure is a feature of several compounds with known and often significant toxicity. Therefore, it is reasonable to hypothesize that this compound may exhibit certain toxicological properties characteristic of these classes of compounds.

Potential for Cytotoxicity

Many quinazoline derivatives have been investigated for their cytotoxic effects, particularly as potential anticancer agents. For instance, certain 2,4-disubstituted quinazoline derivatives have shown significant cytotoxicity against various cancer cell lines. This activity is often linked to the inhibition of key cellular signaling pathways, such as those involving receptor tyrosine kinases.

Potential for Genotoxicity

The genotoxic potential of quinoline and its derivatives has been a subject of study. For example, some fluoroquinolines and methylquinolines have demonstrated mutagenic activity in bacterial assays and the ability to induce unscheduled DNA synthesis in rat hepatocytes.[2] The presence of the chloro-substituents on the quinazoline ring of this compound could potentially contribute to genotoxic effects, a property observed in some other chlorinated aromatic compounds.

General Experimental Protocols for Toxicological Assessment

Given the lack of data for this compound, a standard battery of toxicological tests would be required to characterize its safety profile. The following are generalized experimental protocols that are typically employed.

Cytotoxicity Assays

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay

-

Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a range of concentrations. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Genotoxicity Assays

The Ames test is a widely used primary screening assay for mutagenicity.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Bacterial Strains: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Compound Exposure: The test compound is mixed with the bacterial culture and, if applicable, the S9 mix.

-

Plating: The mixture is plated on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

Workflow for Toxicological Assessment of a Novel Compound

The following diagram illustrates a general workflow for the toxicological evaluation of a new chemical entity like this compound.

Caption: General workflow for toxicological assessment.

Hypothetical Signaling Pathway Implicated in Toxicity

The following diagram illustrates a hypothetical signaling pathway that could be involved in the cytotoxic effects of a xenobiotic compound. This is a generalized representation and has not been specifically demonstrated for this compound.

Caption: Hypothetical apoptosis signaling pathway.

Conclusion

References

Initial Biological Screening of 2,4,8-Trichloroquinazoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their wide spectrum of biological activities. This technical guide focuses on the initial biological screening of 2,4,8-trichloroquinazoline, a halogenated derivative with potential therapeutic applications. While specific comprehensive screening data for this exact molecule is not extensively available in the public domain, this document outlines a representative approach to its initial biological evaluation based on the known activities of structurally related quinazolines. The guide will cover potential anticancer, kinase inhibitory, and antimicrobial activities, providing detailed experimental protocols and data interpretation frameworks.

Introduction

The quinazoline scaffold is a privileged structure in drug discovery, forming the core of several FDA-approved drugs. The reactivity of the chlorine atoms at the 2, 4, and 8 positions of this compound allows for selective substitution, making it a versatile intermediate for creating diverse molecular architectures for biological evaluation.[1] Research on quinazoline derivatives has highlighted their potential as potent anticancer agents, often by inhibiting critical cellular signaling pathways mediated by tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2] Furthermore, the quinazoline core is a valuable starting point for developing antimicrobial and anti-inflammatory agents.[1][3] This guide outlines a strategic approach to the initial biological screening of this compound to uncover its therapeutic potential.

Synthesis of this compound

A plausible synthetic route for this compound is described in patent literature. While the patent primarily focuses on the synthesis of 2,4-dichloroquinazoline derivatives, it includes an example for the preparation of this compound. The general methodology involves the chlorination of a corresponding quinazoline-dione precursor.[4][5]

General Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Biological Screening Protocols

Anticancer Activity

Quinazoline derivatives are frequently investigated for their antiproliferative effects against various cancer cell lines.[6][7]

Experimental Protocol (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF7 - breast, K562 - leukemia) and a normal cell line (e.g., HFF2 - human foreskin fibroblast) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours). A positive control (e.g., Erlotinib or Doxorubicin) and a vehicle control (e.g., DMSO) are included.[6][7]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.

Table 1: Representative IC50 Values for a Quinazoline Derivative (4-TCPA) against Cancer Cell Lines [6]

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | 35.70 |

| MCF7 | Breast Cancer | 19.50 |

| K562 | Leukemia | 5.95 |

| HFF2 | Normal Fibroblast | 135.2 |

To determine if the cytotoxic effects are due to apoptosis, further assays can be conducted.

Experimental Protocol (Annexin V/PI Staining):

-

Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for different time points.

-

Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Kinase Inhibition Assays

Many quinazoline derivatives are potent kinase inhibitors, particularly targeting EGFR and other tyrosine kinases.[2][8][9]

Experimental Workflow for Kinase Inhibition Screening:

Caption: Workflow for kinase inhibitor screening.

Experimental Protocol (In Vitro Kinase Assay):

-

Kinase Reaction: The kinase activity is measured in a reaction buffer containing the purified kinase enzyme, a substrate (e.g., a synthetic peptide), and ATP.

-

Compound Addition: this compound is added at various concentrations.

-

Incubation: The reaction is incubated at a specific temperature to allow for phosphorylation of the substrate.

-

Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity-based assays (32P-ATP) or luminescence-based assays (e.g., Kinase-Glo®).

-

Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways to Investigate:

Given the known targets of quinazolines, investigating the impact of this compound on key signaling pathways is crucial.

Caption: Potential EGFR signaling pathway inhibition.

Antimicrobial Activity

Quinoline and quinazoline derivatives have also demonstrated promising antimicrobial activity against a range of pathogens.[10][11][12][13]

Experimental Protocol (Broth Microdilution Assay):

-

Microorganism Culture: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains are cultured in appropriate broth media.[10][11]

-

Compound Dilution: this compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: A standardized inoculum of the microorganism is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Table 2: Representative MIC Values for Quinoline-Based Hybrids [10]

| Microorganism | Compound 7b MIC (µg/mL) | Compound 7c MIC (µg/mL) | Compound 7d MIC (µg/mL) |

| Cryptococcus neoformans | - | 15.6 | 15.6 |

| Candida spp. | - | 62.5 | 62.5 |

| Aspergillus spp. | - | 62.5 | 62.5 |

| Staphylococcus aureus | 2 | - | - |

| Klebsiella pneumoniae | 50 | - | - |

| Mycobacterium tuberculosis H37Rv | 10 | - | - |

Conclusion and Future Directions

The initial biological screening of this compound should be approached systematically to evaluate its potential as a therapeutic agent. Based on the activities of related quinazoline compounds, the primary focus should be on its anticancer and kinase inhibitory properties, with a secondary investigation into its antimicrobial effects. Positive results from these initial screens would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models, and structure-activity relationship (SAR) studies to optimize its biological activity and pharmacokinetic properties. The versatility of the this compound scaffold provides a strong foundation for the development of novel and potent therapeutic candidates.

References

- 1. 2,4,5-Trichloroquinazoline|High-Quality Research Chemical [benchchem.com]

- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 5. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 6. Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,4,8-Trichloroquinazoline as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and clinically approved drugs.[1] Its versatile structure has been extensively explored in medicinal chemistry, leading to the development of potent agents with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] Notably, the quinazoline core is a cornerstone in the design of kinase inhibitors, with several FDA-approved drugs for cancer therapy, such as gefitinib and erlotinib, targeting the epidermal growth factor receptor (EGFR).[2][5]

2,4,8-Trichloroquinazoline is a key starting material that offers a strategic platform for the synthesis of novel quinazoline derivatives. The differential reactivity of its three chlorine atoms allows for selective and sequential functionalization, enabling the generation of diverse molecular architectures for structure-activity relationship (SAR) studies and the optimization of lead compounds.[6] This document provides detailed application notes and experimental protocols for the utilization of this compound as a building block in medicinal chemistry, with a focus on the synthesis of potential kinase inhibitors.

Reactivity of this compound

The synthetic utility of this compound lies in the distinct electrophilicity of its carbon atoms bearing chlorine substituents. The chlorine atom at the C4 position is the most susceptible to nucleophilic aromatic substitution (SNAr), followed by the chlorine at the C2 position. The chlorine atom at the C8 position on the benzene ring is the least reactive towards nucleophiles and typically requires harsher reaction conditions or metal-catalyzed cross-coupling reactions for its substitution. This reactivity profile enables a controlled, stepwise approach to the synthesis of polysubstituted quinazolines.

A general workflow for the selective functionalization of this compound is outlined below:

Caption: General workflow for the selective functionalization of this compound.

Experimental Protocols

Protocol 1: Selective Amination at the C4-Position

This protocol describes the selective reaction of primary or secondary amines at the C4-position of this compound.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., aniline, morpholine)

-

Solvent (e.g., isopropanol, THF, DMF)

-

Base (optional, e.g., triethylamine, DIPEA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin Layer Chromatography (TLC) plate and chamber

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., isopropanol).

-

Add the desired amine (1.0-1.2 eq). If the amine salt is used, add a base (e.g., triethylamine, 2.0 eq).

-

Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-12 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with a cold solvent (e.g., ethanol, diethyl ether).

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified 8-chloro-4-amino-2-chloroquinazoline derivative by NMR and mass spectrometry.

Protocol 2: Sequential Functionalization - Suzuki Coupling at the C2-Position

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the C2-position of a 4-substituted-2,8-dichloroquinazoline intermediate.

Materials:

-

4-Substituted-2,8-dichloroquinazoline (from Protocol 1)

-

Arylboronic acid (1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)2, 5 mol%)

-

Ligand (e.g., triphenylphosphine, PPh3, 15 mol%)

-

Base (e.g., Na2CO3, 3.0 eq)

-

Solvent system (e.g., 10:1 DME/water)

-

Schlenk flask or sealed tube

-

Inert gas supply (e.g., argon or nitrogen)

Procedure:

-

To a Schlenk flask, add the 4-substituted-2,8-dichloroquinazoline (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst, ligand, and base.

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 75-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Characterize the resulting 2-aryl-4-substituted-8-chloroquinazoline.[6]

Application in Kinase Inhibitor Synthesis

Quinazoline derivatives are widely recognized as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[7][8] The epidermal growth factor receptor (EGFR) is a prominent target for quinazoline-based inhibitors.[2][5] The general structure of many EGFR inhibitors consists of a 4-anilinoquinazoline core, where the aniline moiety binds in the ATP-binding pocket of the kinase domain. The 8-chloro substituent of this compound can be utilized to explore interactions with the solvent-exposed region of the kinase, potentially enhancing potency and selectivity.[7]

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.

Data Presentation

The following tables summarize representative data for the synthesis and biological activity of substituted quinazoline derivatives, illustrating the utility of chloro-substituted quinazolines as synthetic intermediates.

Table 1: Representative Yields for Selective Substitution Reactions of Chloroquinazolines

| Starting Material | Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| 2,4,7-Trichloroquinazoline | Isopropanethiol, NaH | 7-Chloro-4-(isopropylthio)-2-chloroquinazoline | THF, 0 °C to rt | 95 | [6] |

| 2,4,7-Trichloroquinazoline | Aniline | 2,7-Dichloro-N-phenylquinazolin-4-amine | Isopropanol, reflux | 85 | Analogous to[9] |

| 7-Chloro-4-(isopropylthio)-2-chloroquinazoline | Thiophene-2-boronic acid | 7-Chloro-4-(isopropylthio)-2-(thiophen-2-yl)quinazoline | Pd(OAc)2, PPh3, Na2CO3, DME/H2O, 75 °C | 92 | [6] |

Table 2: Biological Activity of Representative Quinazoline-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| Gefitinib | EGFR | 2-37 | A431 | 0.015-0.08 | [2][5] |

| Erlotinib | EGFR | 2 | NCI-H358 | 0.08 | [2][5] |

| 4-Anilinoquinazoline Derivative | EGFRwt | 0.8 | A549 | Not Reported | [3] |

| 4-Anilinoquinazoline Derivative | EGFRT790M/L858R | 2.7 | H1975 | Not Reported | [3] |

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds in medicinal chemistry. Its well-defined reactivity profile allows for the strategic and selective introduction of various substituents, facilitating the rapid generation of compound libraries for biological screening. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around the 8-chloroquinazoline scaffold, particularly in the pursuit of new and effective kinase inhibitors for the treatment of cancer and other diseases.

References

- 1. sciencescholar.us [sciencescholar.us]

- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4,8-Trichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The targeted functionalization of the quinazoline core is crucial for the development of novel therapeutic agents and molecular probes. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acid derivatives.[1]

This document provides detailed application notes and experimental protocols for the regioselective Suzuki coupling reactions of 2,4,8-trichloroquinazoline. While specific literature for the 2,4,8-isomer is limited, the methodologies presented here are based on established and reliable protocols for the closely related 2,4,7-trichloroquinazoline and other polychlorinated heterocyclic systems.[2][3] These protocols will enable researchers to synthesize a diverse library of substituted quinazolines for applications in drug discovery and materials science.

The reactivity of the chlorine atoms on the this compound ring is differentiated, allowing for a regioselective approach to synthesizing di- and tri-substituted quinazolines. The C-4 position is the most electrophilic and, therefore, the most reactive site for nucleophilic substitution and direct Suzuki coupling. However, this high reactivity can also lead to undesired side reactions, such as hydrolysis, under typical Suzuki coupling conditions.[2] The reactivity order for Suzuki coupling is generally C-4 > C-2 > C-8. A strategic approach, as detailed below, allows for the selective functionalization of each position.

Data Presentation: Predicted Regioselective Suzuki Coupling Reactions

The following tables summarize the expected outcomes for sequential Suzuki coupling reactions on this compound based on the reactivity of analogous compounds.[2]

Table 1: Regioselective Monosubstitution at the C-4 Position

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 2,8-Dichloro-4-phenylquinazoline | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | 2,8-Dichloro-4-(4-methoxyphenyl)quinazoline | 80-90 |

| 3 | 3-Fluorophenylboronic acid | 2,8-Dichloro-4-(3-fluorophenyl)quinazoline | 70-80 |